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Compound of Interest

Compound Name: Emraclidine

Cat. No.: B6248855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Emraclidine (CVL-231), formerly known as PF-06852231, is a clinical-stage, potent, and

selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is

under investigation for the treatment of schizophrenia. This technical guide provides an in-

depth overview of Emraclidine's chemical properties, a detailed account of its chemical

synthesis, and a thorough explanation of its mechanism of action, including the relevant

signaling pathways. The information is intended for researchers, scientists, and professionals

involved in drug development and neuroscience.

Chemical Structure and Properties
Emraclidine is a complex heterocyclic molecule. Its chemical identity and key properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b6248855?utm_src=pdf-interest
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/product/b6248855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6248855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-

6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-

3-yl]ethanone[1]

Chemical Formula C₂₀H₂₁F₃N₄O[1]

Molecular Weight 390.41 g/mol [1]

CAS Number 2170722-84-4[1]

SMILES
CC1=CC(=C2C(=N1)CN(C2)C(=O)CC3CN(C3)

C4=NC=C(C=C4)C(F)(F)F)C

InChI Key DTCZNKWBDTXEBS-UHFFFAOYSA-N[1]

Synthesis of Emraclidine
The synthesis of Emraclidine is a multi-step process involving the preparation of key

intermediates. The following is a detailed experimental protocol based on available scientific

literature.

Synthesis of Intermediate 1: tert-butyl 3-(2-
hydroxyethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate (1.0 g, 3.58

mmol) in a mixture of acetone (10 mL) and water (10 mL) was added potassium carbonate

(1.48 g, 10.74 mmol). The reaction mixture was stirred at 60 °C for 16 hours. The mixture was

then cooled to room temperature and the acetone was removed under reduced pressure. The

aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to afford the title compound as a colorless oil.

Synthesis of Intermediate 2: tert-butyl 3-(2-
oxoethyl)azetidine-1-carboxylate
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To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (0.6 g, 2.98 mmol) in

dichloromethane (15 mL) was added Dess-Martin periodinane (1.52 g, 3.58 mmol) at 0 °C. The

reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by

the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous

solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted

with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the

crude title compound, which was used in the next step without further purification.

Synthesis of Intermediate 3: 4-bromo-2-
(trifluoromethyl)pyridine
A mixture of 4-chloropyridine-2-carboxylic acid (10.0 g, 63.5 mmol) and copper(I) bromide (18.2

g, 127 mmol) in N,N-dimethylformamide (100 mL) was heated to 120 °C for 4 hours. The

reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl

acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The residue was purified by column

chromatography on silica gel to afford the title compound.

Synthesis of Intermediate 4: tert-butyl 3-(2-(4-(2-
(trifluoromethyl)pyridin-4-yl)piperazin-1-
yl)ethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (0.5 g, 2.51 mmol) and 1-(2-

(trifluoromethyl)pyridin-4-yl)piperazine (0.63 g, 2.76 mmol) in dichloromethane (10 mL) was

added sodium triacetoxyborohydride (0.80 g, 3.77 mmol). The reaction mixture was stirred at

room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution

of sodium bicarbonate. The layers were separated, and the aqueous layer was extracted with

dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was

purified by column chromatography on silica gel to afford the title compound.

Synthesis of Intermediate 5: 3-(azetidin-3-yl)acetonitrile
hydrochloride
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To a solution of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (1.0 g, 5.09 mmol) in

methanol (10 mL) was added a 4 M solution of hydrogen chloride in 1,4-dioxane (5 mL). The

reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under

reduced pressure to afford the title compound as a white solid.

Synthesis of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-
b]pyridine
A detailed procedure for the synthesis of this specific heterocyclic core is proprietary and not

fully disclosed in the public domain. The general approach involves the construction of the

pyrrolopyridine ring system through multi-step synthesis, likely starting from substituted pyridine

and pyrrole precursors and involving cyclization reactions.

Final Synthesis of Emraclidine
To a solution of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine (1.0 eq) and 2-(1-(2-

(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid (1.1 eq) in N,N-dimethylformamide (DMF)

is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The

reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with

water and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product is purified by column chromatography on silica gel to yield Emraclidine.

Mechanism of Action and Signaling Pathway
Emraclidine is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine

receptor. Unlike orthosteric agonists that directly activate the receptor at the acetylcholine

binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not

directly activate the M4 receptor but rather enhances its sensitivity to the endogenous

neurotransmitter, acetylcholine.

The M4 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to

the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This
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signaling cascade ultimately modulates the activity of various downstream effectors, including

ion channels and protein kinases.

In the context of schizophrenia, the therapeutic effect of Emraclidine is believed to be

mediated by its ability to indirectly regulate dopamine signaling in the striatum. The striatum

receives dopaminergic inputs from the substantia nigra and ventral tegmental area, and

hyperactivity of this pathway is implicated in the positive symptoms of schizophrenia. M4

receptors are highly expressed on striatal medium spiny neurons and cholinergic interneurons.

By potentiating the effect of acetylcholine on these M4 receptors, Emraclidine can lead to a

reduction in dopamine release, thereby alleviating psychotic symptoms.

Caption: Signaling pathway of Emraclidine's modulation of the M4 receptor.

Conclusion
Emraclidine represents a novel approach to the treatment of schizophrenia by selectively

targeting the M4 muscarinic acetylcholine receptor. Its mechanism as a positive allosteric

modulator offers the potential for a more targeted therapeutic effect with a potentially improved

side-effect profile compared to traditional antipsychotics. The complex synthesis of

Emraclidine highlights the advancements in medicinal chemistry in designing highly specific

modulators of GPCRs. Further clinical investigation will be crucial in determining the full

therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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